5-amino-N-(pyridin-4-yl)pentanamide
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Overview
Description
5-amino-N-(pyridin-4-yl)pentanamide is an organic compound that features a pyridine ring attached to a pentanamide chain with an amino group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(pyridin-4-yl)pentanamide typically involves the amidation of 4-aminopyridine with 5-bromopentanamide. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(pyridin-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro-pentanamide derivatives.
Reduction: Piperidine-pentanamide derivatives.
Substitution: N-alkyl or N-acyl pentanamide derivatives.
Scientific Research Applications
5-amino-N-(pyridin-4-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 5-amino-N-(pyridin-4-yl)pentanamide involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity. The compound may also interfere with enzymatic pathways, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-arylpiperazin-1-yl)-N-arylpentanamides: These compounds also feature a pentanamide chain but with different substituents on the pyridine ring.
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but with an additional pyridine ring.
Uniqueness
5-amino-N-(pyridin-4-yl)pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-amino-N-pyridin-4-ylpentanamide |
InChI |
InChI=1S/C10H15N3O/c11-6-2-1-3-10(14)13-9-4-7-12-8-5-9/h4-5,7-8H,1-3,6,11H2,(H,12,13,14) |
InChI Key |
YVSICPISSDZLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCCCN |
Origin of Product |
United States |
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